1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that features a quinazoline core, an oxadiazole ring, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be synthesized from catechol with disubstituted halomethanes.
Construction of the Oxadiazole Ring: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Quinazoline Core Synthesis: The quinazoline core is often synthesized via cyclization reactions involving anthranilic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidation of the allyl group can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the oxadiazole ring can yield amines.
Substitution: Substitution on the benzodioxole ring can produce various substituted derivatives.
Scientific Research Applications
1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes involved in cell cycle regulation and apoptosis.
Pathways Involved: The compound can modulate pathways such as the MAPK/ERK pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole moiety and have been studied for their anticancer properties.
Indole Derivatives: Indole derivatives with similar structural motifs have shown a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Uniqueness
The uniqueness of 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its combination of a quinazoline core, an oxadiazole ring, and a benzodioxole moiety, which together contribute to its potent biological activities and potential as a therapeutic agent .
Properties
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5/c1-2-9-24-20(26)14-5-3-4-6-15(14)25(21(24)27)11-18-22-19(23-30-18)13-7-8-16-17(10-13)29-12-28-16/h2-8,10H,1,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMYEVVDMAXPHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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